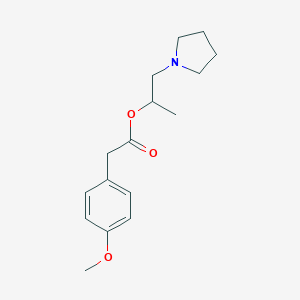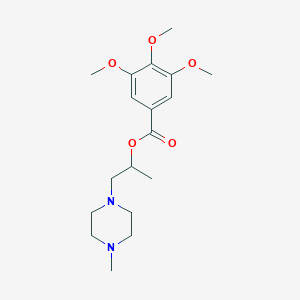
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a derivative of benzoic acid and is known to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, reduce inflammation and pain, and exhibit anti-cancer properties. Additionally, the compound has also been found to exhibit antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate is its potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of NSAIDs. Additionally, the compound has also been found to exhibit anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of the compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Future Directions
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate has the potential for various future directions in scientific research. Some of the possible future directions include:
1. Further studies to elucidate the mechanism of action of the compound and its potential targets.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Studies to investigate the potential use of the compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Studies to investigate the potential use of the compound in combination with other drugs for the treatment of cancer.
5. Studies to investigate the potential use of the compound in the treatment of chronic pain conditions such as neuropathic pain.
Conclusion:
This compound is a promising compound with various potential applications in the field of medicine. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the development of NSAIDs, while its anti-cancer properties make it a potential candidate for the development of anti-cancer drugs. Further studies are needed to elucidate the mechanism of action of the compound and its potential targets, as well as to investigate its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 1-(4-Methylpiperazin-1-yl)propan-2-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and yields the desired product in good yield.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the compound has also been studied for its potential use as an anti-cancer agent, with promising results.
Properties
Molecular Formula |
C15H21FN2O2 |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate |
InChI |
InChI=1S/C15H21FN2O2/c1-12(11-18-8-6-17(2)7-9-18)20-15(19)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3 |
InChI Key |
ODMNRTFCRVSWLT-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)


